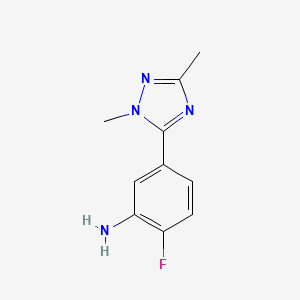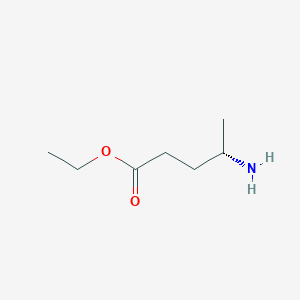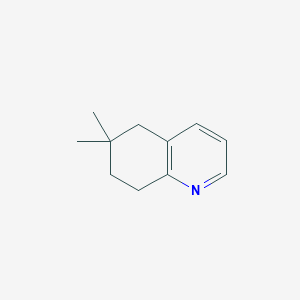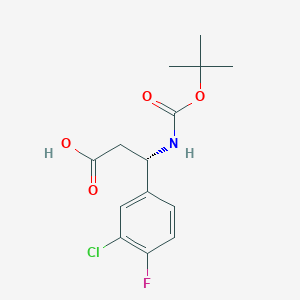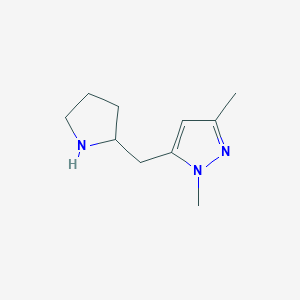
1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidin-2-ylmethyl Group: The pyrrolidin-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
科学的研究の応用
1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-(pyrrolidin-2-yl)benzene-1,3-dicarboxylate: Similar in structure but with different functional groups.
1,3-Dimethyl-5-(pyrrolidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyrazole ring.
Uniqueness
1,3-Dimethyl-5-(pyrrolidin-2-ylmethyl)-1h-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
1,3-dimethyl-5-(pyrrolidin-2-ylmethyl)pyrazole |
InChI |
InChI=1S/C10H17N3/c1-8-6-10(13(2)12-8)7-9-4-3-5-11-9/h6,9,11H,3-5,7H2,1-2H3 |
InChIキー |
ZWAOUJSCRCXRIG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CC2CCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B13522201.png)
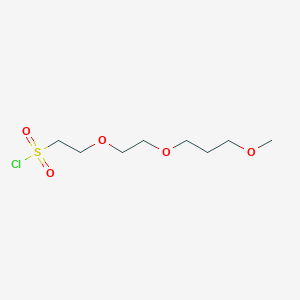

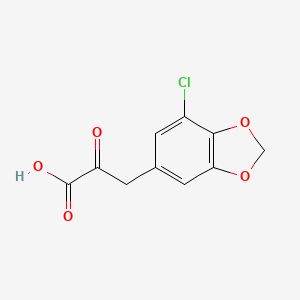



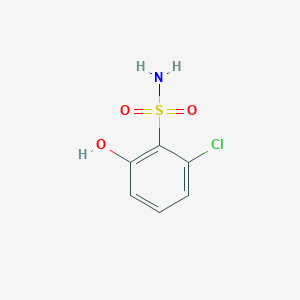
![(1,3-dioxoisoindol-2-yl) 6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13522258.png)

